molecular formula C18H33ClO2 B14212565 10-Oxooctadecanoyl chloride CAS No. 827610-77-5

10-Oxooctadecanoyl chloride

Cat. No.: B14212565
CAS No.: 827610-77-5
M. Wt: 316.9 g/mol
InChI Key: AMOOCVZLVMPCCZ-UHFFFAOYSA-N
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Description

10-Oxooctadecanoyl chloride is an organic compound with the molecular formula C18H33ClO2. It is a derivative of octadecanoic acid, where the hydroxyl group is replaced by a chlorine atom, and an oxo group is introduced at the 10th carbon position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Oxooctadecanoyl chloride can be synthesized through the chlorination of 10-oxooctadecanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:

10-Oxooctadecanoic acid+SOCl210-Oxooctadecanoyl chloride+SO2+HCl\text{10-Oxooctadecanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 10-Oxooctadecanoic acid+SOCl2​→10-Oxooctadecanoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

10-Oxooctadecanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 10-oxooctadecanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 10-hydroxyoctadecanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis: Water or aqueous solutions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    10-Oxooctadecanoic Acid: Formed by hydrolysis

Scientific Research Applications

10-Oxooctadecanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-oxooctadecanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoyl chloride: Lacks the oxo group at the 10th position.

    Stearoyl chloride: Another name for octadecanoyl chloride.

    Palmitoyl chloride: A shorter chain analog with 16 carbon atoms.

Uniqueness

10-Oxooctadecanoyl chloride is unique due to the presence of the oxo group at the 10th carbon position, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature makes it valuable in specific chemical synthesis and research applications.

Properties

CAS No.

827610-77-5

Molecular Formula

C18H33ClO2

Molecular Weight

316.9 g/mol

IUPAC Name

10-oxooctadecanoyl chloride

InChI

InChI=1S/C18H33ClO2/c1-2-3-4-5-8-11-14-17(20)15-12-9-6-7-10-13-16-18(19)21/h2-16H2,1H3

InChI Key

AMOOCVZLVMPCCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCCCCCCCC(=O)Cl

Origin of Product

United States

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